1-Ethylcyclopropanamine
Overview
Description
1-Ethylcyclopropanamine (ECPA) is an organic compound that has been used in various scientific research applications. It is a cyclic amine, which is a type of nitrogen-containing compound that can be used as a starting material for the synthesis of various other compounds. ECPA has been studied for its biochemical and physiological effects, as well as its applications in laboratory experiments.
Scientific Research Applications
Catalysis in Aerobic Oxidation Reactions
1-Ethylcyclopropanamine has been identified as a potential catalyst in aerobic oxidation reactions. This application is particularly relevant in the synthesis of disulfides through the oxidative coupling of thiols, which is a fundamental pathway in both chemical and biological processes . The use of 1-Ethylcyclopropanamine in this context could lead to more sustainable and cost-effective methods for producing disulfides, which are crucial in various industrial applications.
Flavor and Fragrance Industry
Sulfur-containing heterocyclic compounds, which can be synthesized using 1-Ethylcyclopropanamine, are commonly used to flavor food products. They can impart flavors reminiscent of meat, vegetables, peanuts, coffee, and cocoa, making them valuable in the food industry .
Nanomaterials Development
1-Ethylcyclopropanamine may play a role in the synthesis of nanomaterials. Its incorporation into nanomaterials could affect their magnetic, electrical, optical, mechanical, and catalytic properties, which are substantially different from their bulk counterparts .
Safety And Hazards
properties
IUPAC Name |
1-ethylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXBEOKSSCNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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